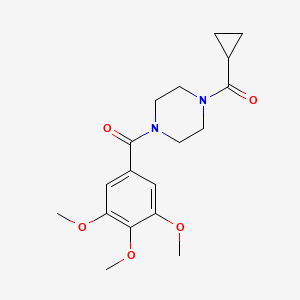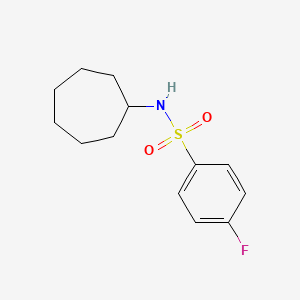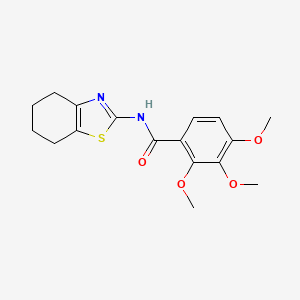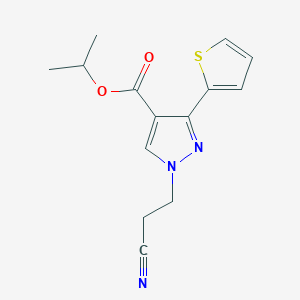![molecular formula C13H7FN2O2 B5605387 2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605387.png)
2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 2-(4-Fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves multi-component reactions and subsequent functionalization steps. Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives through a three-component reaction, showcasing the versatility of pyrrolidine frameworks in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of related compounds features a pyrrolo[3,4-c]pyridine core, often substituted with various groups that significantly influence the compound's properties. For example, Pandi et al. (2001) provided insights into the crystal structure of closely related derivatives, highlighting the conformational preferences and intermolecular interactions within the crystal lattice (Pandi et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often leverage the reactivity of the pyrrolidine dione moiety. Jones et al. (1990) explored the acylation of pyrrolidine-2,4-diones, demonstrating the compounds' susceptibility to modifications at specific positions and the formation of acyltetramic acids as a result (Jones et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and fluorescence, are pivotal for their application in materials science. Zhang and Tieke (2008) described the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, noting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the potential applications of these compounds. Muszalska et al. (2015) conducted forced degradation and photodegradation studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives, revealing their photolability and stability under various conditions, which is essential for designing compounds with desired durability (Muszalska et al., 2015).
属性
IUPAC Name |
2-(4-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN2O2/c14-8-1-3-9(4-2-8)16-12(17)10-5-6-15-7-11(10)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMRBLXJJHBUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B5605318.png)
![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)
![2-{1-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605336.png)
![4-(3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5605342.png)

![2-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605364.png)

![isobutyl (1S*,5R*)-7-oxo-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B5605370.png)
![N-[4-(dimethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5605376.png)

![(1S*,5R*)-3-[4-(4-fluorophenyl)butanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605393.png)
